2-(2-Chlorophenyl)-1-cyclopropylethan-1-one
Overview
Description
2-(2-Chlorophenyl)-1-cyclopropylethan-1-one is a useful research compound. Its molecular formula is C11H11ClO and its molecular weight is 194.66. The purity is usually 95%.
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Scientific Research Applications
Palladium-Catalyzed Cyclopropanation
In the realm of organic synthesis, 2-(2-Chlorophenyl)-1-cyclopropylethan-1-one demonstrates utility through its involvement in Palladium(II)-catalyzed cyclopropanation processes. Tomilov et al. (1990) highlighted the efficiency of this compound in producing high yields of cyclopropane derivatives when reacted with diazomethane in the presence of bis(benzonitrile)palladium dichloride, showcasing its role in synthesizing structurally complex molecules Tomilov et al., 1990.
Optical Data Storage Applications
The compound's derivatives have been explored for potential applications in optical data storage. Luchita et al. (2011) investigated a diarylethene-fluorene derivative, revealing its efficient reversible photochromic transformation and high quantum yield for cyclization, which points to its suitability for optical data storage uses Luchita et al., 2011.
Facilitating Synthesis of Spirocyclopropane Anellated Heterocycles
The synthesis of spirocyclopropane anellated heterocycles is another area where this compound finds application. Meijere et al. (1989) described how this compound reacts with various bidentate nucleophiles under phase transfer catalysis, leading to the formation of several heterocyclic carboxylates, thus underscoring its versatility in organic synthesis Meijere et al., 1989.
Photochemical Electron Transfer Reactions
The compound's participation in photochemical electron transfer reactions, as explored by Mattes and Farid (1986), demonstrates its reactivity under photoexcitation, leading to dimerizations and nucleophilic additions. This highlights its potential in photochemical studies and the synthesis of novel organic compounds Mattes & Farid, 1986.
Gold(I)-Catalyzed Ring Expansion
In the context of catalysis, this compound has been implicated in gold(I)-catalyzed ring expansion reactions. Sordo and Ardura (2008) provided theoretical insights into the mechanism of such reactions, suggesting conditions under which these transformations proceed most favorably, thus offering a pathway to novel cyclobutanone derivatives Sordo & Ardura, 2008.
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 2-(2-Chlorophenyl)-1-cyclopropylethan-1-one may also interact with various cellular targets.
Mode of Action
It has been suggested that similar compounds may interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Similar compounds have been shown to influence various biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities . This suggests that this compound may also affect multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Similar compounds have been shown to exhibit cytotoxic activity , suggesting that this compound may also have cytotoxic effects.
Action Environment
It is known that factors such as ph, temperature, and the presence of other compounds can influence the action of similar compounds .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, from simple binding to complex enzymatic reactions .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have shown changes in their effects over time, including issues related to the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Similar compounds have shown varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been shown to interact with various enzymes and cofactors, and to have effects on metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been shown to interact with various transporters or binding proteins, and to have effects on their localization or accumulation .
Subcellular Localization
Similar compounds have been shown to be localized to specific compartments or organelles within the cell, potentially due to targeting signals or post-translational modifications .
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-cyclopropylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO/c12-10-4-2-1-3-9(10)7-11(13)8-5-6-8/h1-4,8H,5-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXVRUHWRJPHLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CC2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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